1-(5-Ethyl-2-hydroxyphenyl)propan-1-one
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Description
Synthesis Analysis
The synthesis of 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one is not explicitly detailed in the provided papers. However, the synthesis of structurally related compounds typically involves the formation of the core phenolic structure followed by the introduction of substituents through various organic reactions. For example, the synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione likely involves the formation of the triazole ring and subsequent alkylation and arylation steps .
Molecular Structure Analysis
The molecular structure of 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one can be inferred to some extent from the related compounds studied in the papers. Density functional theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, are common techniques used to characterize molecular structures . These methods provide detailed information on the bond lengths, angles, and conformations of molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
While the chemical reactions of 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one are not discussed in the provided papers, the reactivity of similar compounds can be analyzed using computational methods such as DFT. For instance, the reactivity descriptors such as Fukui functions can be calculated to predict the sites of chemical reactivity in a molecule . These analyses help in understanding how a compound like 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one might behave in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one can be estimated based on the properties of related compounds. For example, the vibrational spectroscopic investigation provides insights into the stability of the molecule and the occurrence of intramolecular charge transfer . Theoretical calculations can also predict properties such as HOMO-LUMO energy gaps, which are indicative of a molecule's electronic properties and its ability to participate in charge transfer reactions . Additionally, the solvation effects and the nonlinear optical properties of similar compounds have been studied, which could be relevant for the analysis of 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one .
Safety And Hazards
properties
IUPAC Name |
1-(5-ethyl-2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h5-7,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWDJIBKKHEJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544647 |
Source
|
Record name | 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one | |
CAS RN |
63909-10-4 |
Source
|
Record name | 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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